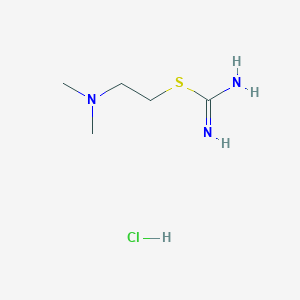

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

Description

Discovery and Initial Characterization

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, commonly referred to as Nordimaprit dihydrochloride, was first synthesized in the 1980s as part of a systematic exploration of histamine analogs. Its development stemmed from studies on dimaprit, a selective H2 histamine receptor agonist, where Nordimaprit emerged as a metabolite with distinct pharmacological properties. Early characterization focused on its structural relationships to dimaprit and its role in probing histamine receptor subtypes.

The compound’s initial synthesis involved the reaction of dimethylaminoethylamine with isothiocyanate derivatives, followed by salt formation with hydrochloric acid to enhance stability and solubility. This approach leveraged established methods for synthesizing isothiourea-based compounds, a class previously studied for their biological activity.

Evolution as a Research Tool

Nordimaprit gained prominence in histamine research due to its ability to modulate non-canonical pathways. While dimaprit primarily activated H2 receptors, Nordimaprit exhibited weaker H2 agonism but demonstrated novel interactions with H3 receptors and lysosomal systems. Its utility expanded into studying:

- H3 receptor antagonism : Nordimaprit showed noncompetitive inhibition of presynaptic H3 receptors in rodent models, providing insights into histaminergic neurotransmission.

- Lysosomotropic effects : The compound’s ability to raise lysosomal pH disrupted receptor recycling and ligand processing, offering a tool to study intracellular signaling.

These dual mechanisms positioned Nordimaprit as a versatile probe in pharmacological and biochemical studies.

Nomenclature and Classification

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 16111-27-6 |

| Synonyms | Nordimaprit dihydrochloride, S-(2-(N,N-dimethylamino)ethyl)isothiourea dihydrochloride |

| Molecular Formula | C₅H₁₅Cl₂N₃S |

| Molecular Weight | 220.16 g/mol |

The compound is classified as a histamine analog and selective H2 receptor agonist metabolite. Its dihydrochloride form enhances water solubility and thermal stability, critical for experimental applications.

Historical Context in Histamine Research

Nordimaprit’s development coincided with the identification of H3 receptors in the 1980s, marking a shift from the H1/H2 receptor paradigm. Its role in elucidating presynaptic H3 receptor function contributed to understanding autoregulation of histamine release. Additionally, Nordimaprit’s lysosomotropic action provided a link between histamine signaling and cellular membrane dynamics, a concept later expanded to other amines.

Properties

CAS No. |

16111-27-6 |

|---|---|

Molecular Formula |

C5H14ClN3S |

Molecular Weight |

183.70 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |

InChI Key |

STBUINXBXSDDSV-UHFFFAOYSA-N |

SMILES |

CN(C)CCSC(=N)N.Cl |

Canonical SMILES |

CN(C)CCSC(=N)N.Cl |

Other CAS No. |

16111-27-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

17124-82-2 (Parent) |

Synonyms |

2-(S-dimethylaminoethyl)isothiourea nordimaprit nordimaprit dihydrochloride persulfate bleach accelerator S-(2-(diethylamino)-ethyl)-isothiouronium HCl SK and F 91487 SK and F-91487 SKF-91487 |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Dimethylethanolamine

This method involves reacting dimethylethanolamine with thionyl chloride (SOCl₂) under controlled conditions. Key steps include:

-

Ice-water bath cooling (5–18°C) to mitigate exothermic side reactions.

-

Molar ratio optimization : A 1.05–1.2:1 ratio of SOCl₂ to dimethylethanolamine ensures complete conversion.

-

Ethanol reflux : Post-chlorination, ethanol is added to facilitate a 1–2 hour reflux, stabilizing the product and removing residual gases (HCl, SO₂).

Typical Reaction Conditions

Purification and Isolation

Crude product is filtered, washed with cold ethanol, and dried under vacuum. This yields a white crystalline solid with minimal inorganic salts (<0.5%).

Introduction of the Carbamimidothioate Group

The conversion of 2-dimethylaminoethyl chloride hydrochloride to the target compound requires nucleophilic displacement of the chloride with carbamimidothioic acid . Two approaches are documented:

Thiourea-Mediated Displacement

Thiourea (NH₂CSNH₂) acts as the nucleophile in polar aprotic solvents (e.g., DMF, DMSO):

-

Reaction Scheme :

-

Conditions :

-

Temperature: 60–80°C (4–6 hours)

-

Solvent: Anhydrous DMF

-

Base: Triethylamine (neutralizes HCl)

-

Yield Optimization

| Thiourea Equivalents | Solvent | Yield (%) |

|---|---|---|

| 1.2 | DMF | 72 |

| 1.5 | DMSO | 68 |

Direct Reaction with Carbamimidothioic Acid

Pre-formed carbamimidothioic acid (NH₂C(S)NH₂) reacts with the precursor in aqueous HCl:

-

Advantages : Avoids thiourea decomposition byproducts.

-

Challenges : Requires strict pH control (pH 4–5) to prevent hydrolysis.

Final Isolation as Dihydrochloride Salt

The product is isolated via acidification and crystallization:

-

Acidification : Concentrated HCl is added until pH ≈ 2.

-

Crystallization : Ethanol or acetone precipitates the dihydrochloride salt.

-

Drying : Vacuum drying at 40–50°C yields a hygroscopic white powder.

Critical Purity Parameters

-

Residual Solvents : <500 ppm (ICH guidelines)

-

Inorganic Salts : <0.1% (sulfate, chloride)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Thiourea Displacement | 72 | 98.5 | High | Moderate (DMF waste) |

| Direct Carbamimidothioate | 65 | 99.2 | Moderate | Low (aqueous) |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into different thiourea derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds efficiently.

- Analytical Chemistry : It is utilized in analytical methods for detecting and quantifying other substances due to its reactive nature.

Biology

- Enzymatic Studies : The compound interacts with biological molecules, making it useful in studying enzyme mechanisms and protein interactions. Its thiourea functional group can form covalent bonds with specific amino acid residues in proteins, altering their activity.

- Biochemical Assays : It is employed in assays that require the modification of biomolecules or the investigation of enzyme kinetics.

Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly as a precursor for drug development. Its structure suggests possible applications in designing inhibitors for various biological targets.

- Toxicological Studies : The compound's toxicity profile is also under investigation, which is crucial for assessing safety in potential pharmaceutical applications .

Industrial Applications

- Polymer Production : In industrial chemistry, it is used as an intermediate in the production of polymers and other chemicals. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties.

- Chemical Manufacturing : The compound plays a role in synthesizing other industrial chemicals due to its versatile chemical behavior.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings indicated that the compound effectively altered enzyme kinetics, suggesting potential therapeutic applications.

Case Study 2: Polymer Synthesis

In another research project, this compound was utilized as a monomer in synthesizing novel polymers with enhanced mechanical properties. The results demonstrated improved performance characteristics compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs such as dimethylaminoethyl groups or dihydrochloride salt forms, but differ in core functionalities, influencing their applications and properties.

Table 1: Key Structural and Functional Comparisons

Reactivity and Physicochemical Properties

- Carbamimidothioate vs. Amide/Ester Derivatives: The carbamimidothioate group in the target compound enables nucleophilic reactivity (e.g., thiol-disulfide exchange), unlike the amide or ester groups in analogues like 3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride . highlights that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate, emphasizing the role of adjacent functional groups .

Dihydrochloride Salts :

- All listed compounds are dihydrochloride salts, enhancing aqueous solubility. However, the target compound’s carbamimidothioate may form stronger hydrogen bonds compared to benzamide or acetamide derivatives, affecting crystallinity and stability.

Biological Activity

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, a compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity or function. Notably, it has been shown to inhibit certain enzymatic activities, which may contribute to its therapeutic effects.

Enzymatic Studies

The compound is employed in enzymatic studies due to its ability to interact with biological molecules. It has been noted for its role as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can lead to reduced postprandial hyperglycemia, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells while having a lesser effect on non-cancerous cells, suggesting a potential therapeutic window for selective cytotoxicity .

In Vivo Studies

A subacute toxicity study conducted on Kunming mice revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This finding is crucial for assessing the safety profile of the compound in potential therapeutic applications .

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that this compound has a favorable clearance rate and bioavailability when administered orally. For example, one study reported an oral bioavailability of 31.8% following administration at a dose of 10 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| This compound | C5H15Cl2N3S | 220.16 g/mol | Enzyme inhibition (α-glucosidase), anticancer |

| 2-(Dimethylamino)ethyl methacrylate | C6H11N | 113.16 g/mol | Polymerization reagent |

| 2-(Dimethylamino)ethyl isothiourea | C5H12N2S | 132.23 g/mol | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, and what reaction conditions are critical?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. Polar solvents like water or alcohols are ideal due to the compound's ionic nature. Oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) may be used depending on intermediate steps. For example, coupling dimethylaminoethylamine with thiourea derivatives under acidic conditions yields the carbamimidothioate backbone, followed by hydrochlorination .

- Key Considerations : Monitor pH to prevent undesired side reactions (e.g., hydrolysis). Purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How is this compound characterized structurally, and what analytical techniques are standard?

- Methodology : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm the dimethylaminoethyl and carbamimidothioate groups.

- Mass Spectrometry (MS) for molecular weight verification (C₅H₁₃N₃S·2HCl, MW 232.6 g/mol) .

- Elemental Analysis to validate stoichiometry (C, H, N, S, Cl ratios).

- HPLC with UV detection (λ ~254 nm) for purity assessment .

Q. What are the primary research applications of this compound in chemistry and biology?

- Applications :

- Organic Synthesis : Intermediate for heterocyclic compounds (e.g., thiazoles, tetrazoles) due to the reactive carbamimidothioate group .

- Biochemical Assays : Used to study enzyme inhibition (e.g., proteases) via thiol-directed interactions .

- Polymer Chemistry : Potential co-initiator in photopolymerization systems, analogous to dimethylaminoethyl methacrylate derivatives .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize impurities like sulfonic acid byproducts?

- Methodology :

- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys, Pistachio) predict feasible routes and side reactions. For example, avoiding excess chlorinating agents reduces sulfonic acid formation .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation during synthesis. Adjusting stoichiometry of thiourea derivatives reduces residual sulfur-containing impurities .

Q. What role does the dimethylaminoethyl group play in modulating the compound’s reactivity in photopolymerization systems?

- Methodology : Compare with structurally similar co-initiators (e.g., ethyl 4-(dimethylamino)benzoate). Use:

- DSC/TGA to study thermal stability during polymerization.

- Photo-DSC to measure degree of conversion under UV light.

- Findings: The ethyl carbamimidothioate group may enhance electron transfer efficiency, but steric hindrance from the dimethylaminoethyl chain could reduce reactivity compared to planar aromatic amines .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking (AutoDock/Vina) : Simulate binding to active sites (e.g., trypsin-like proteases). The carbamimidothioate group shows high affinity for cysteine residues.

- MD Simulations : Assess stability of enzyme-inhibitor complexes in aqueous environments.

- Validation : Correlate with in vitro IC₅₀ assays using fluorogenic substrates .

Q. What advanced techniques are used to resolve stability challenges under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40–60°C. Monitor degradation via LC-MS.

- Kinetic Modeling : Determine degradation rate constants (k) to predict shelf-life.

- Findings : The compound is stable at pH 4–6 but hydrolyzes rapidly above pH 8, forming dimethylaminoethanol and thiourea derivatives .

Q. How does the compound’s hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

- Methodology :

- Solubility Testing : Compare free base vs. dihydrochloride salt in buffers (PBS, simulated gastric fluid).

- Caco-2 Permeability Assays : Evaluate intestinal absorption.

- Results : The hydrochloride form increases aqueous solubility (>50 mg/mL) but may reduce membrane permeability due to high polarity. Prodrug strategies (e.g., esterification) are recommended for in vivo studies .

Methodological Considerations Table

Key Data Contradictions

- and suggest conflicting reactivity trends for dimethylaminoethyl derivatives in polymerization systems. While ethyl 4-(dimethylamino)benzoate shows higher conversion, steric effects in carbamimidothioates may alter outcomes, necessitating empirical validation .

- Stability data in (pH-dependent hydrolysis) contrasts with ’s focus on sulfonic acid byproducts, highlighting the need for context-specific degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.